molecular formula C9H8BrN3O3 B1320241 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 1006483-11-9

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B1320241
CAS No.: 1006483-11-9
M. Wt: 286.08 g/mol
InChI Key: VDAQGHHETFQEAS-UHFFFAOYSA-N
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would depend on the specific structure of the compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound that lacks the isoxazole ring.

    5-methylisoxazole-3-carboxylic acid: A compound that lacks the pyrazole ring.

    1,3-diazole derivatives: Compounds with similar heterocyclic structures but different substituents.

Uniqueness

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is unique due to the presence of both pyrazole and isoxazole rings, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O3/c1-5-7(8(9(14)15)12-16-5)4-13-3-6(10)2-11-13/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAQGHHETFQEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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